2-(2-fluorophenoxy)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for numerous chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of 2-fluorophenol: This can be achieved through the fluorination of phenol using reagents like Selectfluor.
Synthesis of 2-(2-fluorophenoxy)acetic acid: This involves the reaction of 2-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Preparation of 2-(2-fluorophenoxy)acetyl chloride: This step involves converting 2-(2-fluorophenoxy)acetic acid to its corresponding acyl chloride using reagents like thionyl chloride.
Formation of the final compound: The acyl chloride is then reacted with N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, which may reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-fluorophenoxy)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-(2-fluorophenoxy)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide exerts its effects is largely dependent on its interaction with biological targets. It is believed to interact with neurotransmitter receptors in the brain, modulating their activity and thereby influencing mood and behavior. The exact molecular pathways involved may include the serotonin and dopamine systems, which are common targets for psychotropic drugs.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-fluorophenoxy)-N-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)acetamide
- 2-(2-fluorophenoxy)-N-(2-(4-(2-bromophenyl)piperazin-1-yl)ethyl)acetamide
- 2-(2-fluorophenoxy)-N-(2-(4-(2-methylphenyl)piperazin-1-yl)ethyl)acetamide
Uniqueness
Compared to its analogs, 2-(2-fluorophenoxy)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide may exhibit unique pharmacokinetic and pharmacodynamic properties due to the presence of fluorine atoms, which can influence the compound’s metabolic stability and receptor binding affinity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-(2-fluorophenoxy)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide, with CAS Number 1049432-27-0, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C20H23F2N3O2
- Molecular Weight : 375.4 g/mol
- Structure : The compound features a piperazine moiety, which is known for its diverse pharmacological properties.
The biological activity of this compound can be attributed to its structural components, particularly the fluorophenyl and piperazine groups. These moieties are often implicated in interactions with neurotransmitter systems and may exhibit effects on serotonin and dopamine receptors, which are crucial in various neurological conditions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antidepressant-like Effects : Compounds containing piperazine structures have been studied for their potential antidepressant properties. For instance, modifications in the piperazine ring can enhance binding affinity to serotonin receptors, leading to increased serotonin levels in the synaptic cleft.
- Antipsychotic Activity : Similar compounds have shown efficacy in models of psychosis by modulating dopaminergic pathways. The presence of fluorine atoms may enhance lipophilicity and receptor binding.
Case Studies and Research Findings
- Antidepressant Activity : A study demonstrated that related compounds exhibited significant antidepressant-like effects in animal models. The mechanism was linked to increased serotonin and norepinephrine levels, suggesting potential therapeutic applications in mood disorders.
- Inhibition Studies : Structure-activity relationship (SAR) analyses indicate that the introduction of fluorine atoms enhances the potency of related compounds against specific targets, such as α-l-fucosidases. For example, N-(2-fluorophenyl)-2β-deoxyfuconojirimycin derivatives showed IC50 values ranging from 0.0079 μM to 0.044 μM against human lysosomal enzymes .
- Neuropharmacological Effects : A comparative study on various piperazine derivatives highlighted their neuropharmacological profiles, showing that modifications at the para position of the phenyl ring significantly impacted receptor binding affinities and subsequent biological activities.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C20H23F2N3O2 |
Molecular Weight | 375.4 g/mol |
Biological Activities | Antidepressant, Antipsychotic |
IC50 Values (Related Compounds) | 0.0079 μM - 0.044 μM |
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O2/c21-16-5-1-3-7-18(16)25-13-11-24(12-14-25)10-9-23-20(26)15-27-19-8-4-2-6-17(19)22/h1-8H,9-15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFXFQGLSBZKNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)COC2=CC=CC=C2F)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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